2-Butylcyclopentan-1-amine

Description

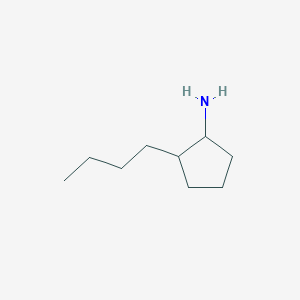

Structure

3D Structure

Properties

IUPAC Name |

2-butylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-3-5-8-6-4-7-9(8)10/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBPHDIPQLGWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Butylcyclopentan-1-amine: Properties, Synthesis, and Applications

Introduction: The Significance of Substituted Cyclopentylamines in Modern Chemistry

The cyclopentane ring is a foundational scaffold in a multitude of biologically active molecules and functional materials.[1] Its inherent three-dimensional structure, when appropriately substituted, provides a versatile platform for probing and modulating biological systems. Among these, cyclopentylamine derivatives are of particular interest to researchers in medicinal chemistry and drug development. These structures are key components in a range of therapeutics, including antiviral agents.[1][2][3][4] 2-Butylcyclopentan-1-amine, a disubstituted cyclopentylamine, represents a molecule of significant academic and industrial interest due to its structural motifs that are pertinent to the development of novel chemical entities.

This technical guide offers a comprehensive overview of the chemical and physical properties, stereochemical considerations, synthesis, and potential applications of this compound. The content herein is curated for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the study and utilization of this compound.

Physicochemical and Spectroscopic Properties of this compound

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and by analogy to similar aliphatic and cyclic amines.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are crucial for understanding its behavior in various chemical and biological systems.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C9H19N | - |

| Molecular Weight | 141.25 g/mol | [5] |

| CAS Number | 1249334-28-8 | [5] |

| XLogP3 | 2.4 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 3 | [5] |

| Topological Polar Surface Area | 26 Ų | [5] |

| Boiling Point | Estimated 180-200 °C | Based on similar alkylamines |

| Solubility | Soluble in organic solvents, slightly soluble in water | General amine properties |

Stereochemistry: The Importance of Isomeric Purity

This compound possesses two chiral centers at the C1 and C2 positions of the cyclopentane ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are an enantiomeric pair, as are the (1R,2S) and (1S,2R) isomers. The relationship between these pairs is diastereomeric.

The spatial arrangement of the butyl and amine groups can be either cis or trans with respect to the cyclopentane ring. The cis isomers have both substituents on the same face of the ring, while the trans isomers have them on opposite faces. The biological activity and pharmacological properties of these stereoisomers can vary significantly. Therefore, stereoselective synthesis is a critical consideration in the development of any therapeutic agent based on this scaffold.

Stereoisomers of this compound

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Predicted NMR data provides a valuable reference for the characterization of this compound. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the overall molecular geometry.

Predicted 1H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| NH₂ | 1.0 - 2.5 | Broad Singlet | 2H |

| H1 (CH-NH₂) | 2.8 - 3.2 | Multiplet | 1H |

| H2 (CH-Butyl) | 1.5 - 1.9 | Multiplet | 1H |

| Cyclopentyl CH₂ | 1.2 - 1.8 | Multiplets | 6H |

| Butyl CH₂ | 1.2 - 1.5 | Multiplets | 6H |

| Butyl CH₃ | 0.8 - 1.0 | Triplet | 3H |

Predicted 13C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CH-NH₂) | 55 - 65 |

| C2 (CH-Butyl) | 45 - 55 |

| Cyclopentyl CH₂ | 20 - 40 |

| Butyl CH₂ | 20 - 35 |

| Butyl CH₃ | 13 - 15 |

The IR spectrum of this compound, as a primary aliphatic amine, is expected to exhibit characteristic absorption bands.

Characteristic IR Absorptions:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) | Medium |

| C-H | Aliphatic Stretch | 2960 - 2850 | Strong |

| N-H | Bend (Scissoring) | 1650 - 1580 | Medium |

| C-N | Stretch | 1250 - 1020 | Medium-Weak |

| N-H | Wag | 910 - 665 | Broad, Strong |

The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine.[6][7] The C-N stretching vibration for aliphatic amines is typically found in the 1250-1020 cm⁻¹ range.[7][8][9]

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular formula C9H19N (MW = 141).[10]

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 141 is expected, corresponding to the parent molecule.

-

Alpha-Cleavage: The most common fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom.[10] For this compound, this would involve the loss of a butyl radical (C₄H₉•) to give a fragment at m/z = 84, or cleavage within the ring.

-

Ring Cleavage: Cyclic amines can also undergo ring opening followed by fragmentation.[11][12] This can lead to a complex pattern of fragment ions.

Synthesis of this compound

The synthesis of this compound can be approached through several established methodologies for the formation of substituted cyclopentylamines. A highly effective and widely used method is the reductive amination of the corresponding ketone, 2-butylcyclopentanone.

Retrosynthetic Analysis

A logical retrosynthetic disconnection for this compound points to 2-butylcyclopentanone and an ammonia source as the key precursors.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound 95% 1249334-28-8 | Chempure [chempure.in]

- 6. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. wikieducator.org [wikieducator.org]

- 10. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 11. GCMS Section 6.15 [people.whitman.edu]

- 12. youtube.com [youtube.com]

Introduction: The Significance of the Substituted Cyclopentanamine Scaffold

An In-Depth Technical Guide to the Molecular Structure of 2-Butylcyclopentan-1-amine

In the landscape of modern drug discovery and development, the pursuit of novel molecular architectures that offer both structural rigidity and functional versatility is paramount. Among these, the substituted cyclopentane ring system represents a valuable and frequently utilized chemical motif.[1][2] These five-membered carbocycles are widespread in a vast array of natural products and pharmacologically active compounds, including prostaglandins and steroids.[1] The incorporation of an amine functionality, a common feature in many successful therapeutics, further enhances the potential of this scaffold by providing a key site for molecular interactions and influencing pharmacokinetic properties.[3]

This guide focuses on a specific, representative member of this class: this compound. This molecule, with the chemical formula C₉H₁₉N, comprises a cyclopentane ring functionalized with a primary amine at the 1-position and a butyl group at the 2-position.[4] The presence of two stereocenters (at C1 and C2) gives rise to four possible stereoisomers (cis/trans and their respective enantiomers), a critical consideration in drug design where stereochemistry often dictates biological activity. This document provides a comprehensive technical overview of its molecular structure, from synthesis and purification to detailed spectroscopic characterization and its potential relevance in medicinal chemistry.

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental physicochemical properties of a molecule is the first step in evaluating its potential as a drug candidate or a synthetic building block. These parameters influence solubility, membrane permeability, and metabolic stability. The key properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉N | PubChem CID 50987882[4] |

| Molecular Weight | 141.27 g/mol | PubChem CID 50987882[4] |

| Monoisotopic Mass | 141.15175 Da | PubChem CID 50987882[4] |

| Predicted XlogP | 2.4 | PubChem CID 50987882[4] |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 1 | Calculated |

| Nature | Aliphatic Primary Amine | - |

-

Expertise & Experience: The XlogP value of 2.4 suggests a moderate degree of lipophilicity. This is a direct consequence of the balance between the hydrophobic butyl group and cyclopentyl ring, and the polar primary amine. This balance is often a desirable starting point in drug design, as it can facilitate passage through biological membranes without being excessively insoluble in aqueous environments.

Synthesis and Purification: From Ketone to Amine

The most direct and industrially scalable approach to synthesizing this compound is through the reductive amination of its corresponding ketone precursor, 2-butylcyclopentanone.[5] This classic transformation is a cornerstone of amine synthesis due to its efficiency and broad functional group tolerance.[6][7]

Causality Behind the Method: The choice of reductive amination is deliberate. The reaction proceeds in a controlled, two-stage manner, often in a single pot. First, the ketone reacts with an ammonia source to form an imine intermediate. This imine is then selectively reduced to the final primary amine. Using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation is critical; these reagents are chemoselective for the imine C=N double bond over the precursor's C=O bond, preventing the formation of the corresponding alcohol as a major byproduct.

Experimental Protocol: Reductive Amination of 2-Butylcyclopentanone

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

2-Butylcyclopentanone (1.0 eq)

-

Ammonium Acetate (NH₄OAc) (10 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH) (solvent)

-

Dichloromethane (DCM) (extraction solvent)

-

1 M Sodium Hydroxide (NaOH) (aqueous)

-

Saturated Sodium Chloride (Brine) (aqueous)

-

Anhydrous Magnesium Sulfate (MgSO₄) (drying agent)

Procedure:

-

Imine Formation: Dissolve 2-butylcyclopentanone in methanol in a round-bottom flask equipped with a magnetic stir bar. Add ammonium acetate in a single portion. Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. The reaction should be performed in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

-

Workup: Carefully quench the reaction by the slow addition of 1 M NaOH solution until the pH is >10. This step neutralizes the reaction and decomposes any remaining reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes). The amine product will preferentially move into the organic layer.

-

Washing & Drying: Wash the combined organic layers with brine to remove residual methanol and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude amine by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane containing 1% triethylamine (to prevent the amine from streaking on the acidic silica). Alternatively, for larger scales, fractional distillation under vacuum can be employed.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Structural Elucidation: A Spectroscopic Approach

Confirming the molecular structure of the synthesized product is a non-negotiable step that relies on the integration of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system for identity and purity confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for mapping the carbon-hydrogen framework.[8]

-

¹H NMR: The proton NMR spectrum will show characteristic signals. The two protons on the amine (NH₂) will typically appear as a broad singlet that can be exchanged with D₂O, confirming their identity.[9][10] The protons on the carbon adjacent to the nitrogen (C1-H) will be deshielded, appearing further downfield. The butyl chain will exhibit distinct multiplets, culminating in a triplet for the terminal methyl group around 0.9 ppm.

-

¹³C NMR: The carbon spectrum provides a count of unique carbon environments. The carbon atom bonded to the nitrogen (C1) will be found in the 30-65 ppm region.[9] The remaining aliphatic carbons of the cyclopentyl ring and butyl chain will appear at higher fields (<40 ppm).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying functional groups.[11]

-

N-H Stretch: As a primary amine, the molecule will display two characteristic, sharp-to-medium absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[10]

-

N-H Bend: A bending (scissoring) vibration for the NH₂ group is expected around 1580-1650 cm⁻¹.[11]

-

C-N Stretch: A medium intensity C-N stretching band will be present in the 1020-1250 cm⁻¹ fingerprint region.[11]

-

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation data.

-

Molecular Ion: The mass spectrum will show a molecular ion peak (M⁺) confirming the molecular weight of 141.27.

-

Nitrogen Rule: In accordance with the Nitrogen Rule, the odd-numbered molecular weight is a strong indicator of the presence of an odd number of nitrogen atoms (in this case, one).[12]

-

Fragmentation: Common fragmentation pathways would include alpha-cleavage (loss of the butyl group) and cleavage within the cyclopentane ring, providing further structural confirmation.

-

Integrated Characterization Workflow

Caption: Integrated workflow for the structural elucidation of the target molecule.

Relevance and Applications in Drug Development

While this compound itself may not be a marketed drug, its structural components are highly relevant to medicinal chemistry. The field frequently explores libraries of related compounds to optimize biological activity and pharmacokinetic profiles.[13][14]

-

The Cycloalkyl Amine Motif: Cycloalkyl amines are prevalent in drug design.[3] The cyclopentane ring serves as a bioisostere for other cyclic systems or even aromatic rings, offering a three-dimensional structure that can enhance binding affinity and improve metabolic properties compared to flat, aromatic systems.[15]

-

Potential Biological Targets: Primary amines are key pharmacophoric elements for a multitude of biological targets. They can act as hydrogen bond donors and, when protonated at physiological pH, form crucial ionic interactions (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in protein binding sites. This is a common interaction motif for ligands of G-Protein Coupled Receptors (GPCRs), ion channels, and certain enzymes. For instance, the parent compound, cyclopentamine, acts as a vasoconstrictor by interacting with adrenergic receptors.[16]

Hypothetical Mechanism: Interaction with a G-Protein Coupled Receptor (GPCR)

To illustrate its potential, we can hypothesize how this compound might act as a ligand for a GPCR. The amine would serve as the primary binding anchor, while the butyl-cyclopentyl portion would occupy a hydrophobic pocket within the receptor, contributing to binding affinity and selectivity.

Caption: Hypothetical GPCR signaling pathway activated by a ligand like this compound.

Conclusion

This compound serves as an exemplary model for a class of compounds holding significant potential in pharmaceutical research. Its structure, characterized by a functional amine on a stereochemically rich cyclopentane scaffold, is accessible through robust synthetic methods like reductive amination. Its identity is unequivocally confirmed through a synergistic application of modern spectroscopic techniques, including NMR, IR, and Mass Spectrometry. While its specific biological activities require further investigation, the molecular motifs it contains are well-established in medicinal chemistry, suggesting its value as a scaffold for building libraries of novel compounds aimed at targets such as GPCRs and other receptors where amine interactions are critical. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and strategically deploy this versatile molecular building block.

References

- Title: Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition Source: American Chemical Society URL

-

Title: Synthesis of substituted Cyclopentanones. Source: ResearchGate URL: [Link]

-

Title: Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis Source: ResearchGate URL: [Link]

-

Title: Synthesis and anticancer activity studies of cyclopamine derivatives Source: PubMed URL: [Link]

-

Title: this compound (C9H19N) Source: PubChem URL: [Link]

-

Title: Amination of cyclopentanone and accompanied by‐reactions. Source: ResearchGate URL: [Link]

-

Title: Reductive amination of cyclopentanone | Request PDF Source: ResearchGate URL: [Link]

-

Title: Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction Source: Frontiers in Chemistry URL: [Link]

-

Title: Cyclopentanone, 2-butyl- | C9H16O | CID 102524 Source: PubChem URL: [Link]

-

Title: Chemical Properties and Biological Activities of Cyclopentenediones: A Review Source: ResearchGate URL: [Link]

-

Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

-

Title: Chemical properties and biological activities of cyclopentenediones: a review Source: PubMed URL: [Link]

-

Title: 24.10 Spectroscopy of Amines Source: Organic Chemistry | OpenStax URL: [Link]

-

Title: Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid Source: MDPI URL: [Link]

-

Title: The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines Source: PubMed Central URL: [Link]

-

Title: Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? Source: Biochemical Pharmacology URL: [Link]

-

Title: IR: amines Source: University of Calgary URL: [Link]

-

Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H19N) [pubchemlite.lcsb.uni.lu]

- 5. Cyclopentanone, 2-butyl- | C9H16O | CID 102524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buy Cyclopentamine | 102-45-4 [smolecule.com]

A Technical Guide to the Spectroscopic Characterization of 2-Butylcyclopentan-1-amine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Butylcyclopentan-1-amine, a saturated heterocyclic amine. As direct empirical data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles with predictive methodologies to establish a reliable analytical workflow. It is designed for researchers, scientists, and drug development professionals who require robust structural elucidation and characterization of novel small molecules. The guide details the theoretical underpinnings, experimental protocols, and data interpretation for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). Each section is structured to provide not only procedural steps but also the scientific rationale, ensuring a deep understanding of the analytical process.

Introduction: The Analytical Imperative

This compound (C₉H₁₉N) possesses a molecular structure with two chiral centers, leading to the existence of diastereomers (cis and trans). This inherent stereochemical complexity necessitates a multi-technique spectroscopic approach for unambiguous structural confirmation and purity assessment. The analytical workflow described herein is designed to confirm molecular weight, identify key functional groups, and map the complete covalent framework, including stereochemical relationships.

This guide will systematically explore the application of core spectroscopic techniques to provide a complete structural dossier on this compound.

Integrated Analytical Workflow

Caption: Integrated workflow for spectroscopic analysis.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry serves as the initial and crucial step in structural analysis by providing the molecular weight of the analyte and offering insights into its structure through fragmentation patterns. Electron Ionization (EI) is the chosen method due to its ability to generate reproducible, fingerprint-like spectra for small organic molecules.[1][2][3]

Predicted Mass Spectrum

For this compound (Molecular Weight: 141.28 g/mol ), the following data are predicted:

| m/z (Mass-to-Charge Ratio) | Predicted Identity | Rationale |

| 141 | [M]⁺ (Molecular Ion) | The intact molecule minus one electron. As a monoamine, it follows the Nitrogen Rule, having an odd molecular weight.[4][5] |

| 140 | [M-1]⁺ | Loss of a hydrogen atom from the carbon bearing the amine (α-carbon).[6] |

| 98 | [M-C₃H₇]⁺ | α-cleavage, the predominant fragmentation for amines, involving the loss of a propyl radical from the butyl side chain. This is a highly favored pathway.[4][5][7] |

| 84 | [M-C₄H₉]⁺ | α-cleavage with loss of the entire butyl radical, resulting in a stable iminium ion.[6][7] |

| 57 | [C₄H₉]⁺ | Butyl cation fragment. |

| 30 | [CH₂NH₂]⁺ | A characteristic peak for primary amines resulting from cleavage of the β-bond in the cyclopentane ring.[6] |

Experimental Protocol: Electron Ionization GC-MS

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an EI source.[3][8]

-

GC Conditions:

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Data Analysis: Identify the molecular ion peak [M]⁺ at m/z 141. Analyze the fragmentation pattern and compare it with predicted pathways, particularly looking for the characteristic α-cleavage fragments.[7]

Caption: Key EI-MS fragmentation pathways for the analyte.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the primary focus is on identifying the N-H and C-N bonds of the primary amine.[10][11]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Predicted Vibration | Characteristics |

| 3350 - 3450 | N-H Asymmetric & Symmetric Stretch | Two distinct, sharp-to-medium intensity bands, characteristic of a primary amine (R-NH₂).[10][12][13] |

| 2850 - 2960 | C-H (sp³) Stretch | Strong, sharp absorptions from the butyl and cyclopentyl groups. |

| 1580 - 1650 | N-H Bend (Scissoring) | Medium intensity, sharp peak.[12][13] |

| 1020 - 1250 | C-N Stretch | Weak to medium intensity absorption for an aliphatic amine.[12][13][14] |

| 665 - 910 | N-H Wag | Broad, strong band, characteristic of primary amines.[12] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for this type of sample as it requires minimal to no sample preparation.[15][16]

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).[15]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.[17]

-

Sample Application: Place a single drop of the neat liquid this compound directly onto the ATR crystal surface.[15][17]

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-650 cm⁻¹.[17]

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Interpretation: Analyze the spectrum for the key vibrational bands listed in the table above, confirming the presence of the primary amine functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ¹³C and ¹H NMR are required for a complete assignment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments. Due to the diastereomers, a doubling of some peaks may be observed if a mixture is present.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (CH-NH₂) | 55 - 65 | Carbon directly attached to the electron-withdrawing amine group. |

| C2 (CH-Butyl) | 40 - 50 | Aliphatic CH group adjacent to the amine-bearing carbon. |

| C5, C3 | 28 - 38 | Cyclopentyl CH₂ groups. |

| C4 | 22 - 28 | Cyclopentyl CH₂ group furthest from the substituents. |

| Butyl CH₂ (α to ring) | 30 - 40 | Butyl carbon attached to the ring. |

| Butyl CH₂ | 25 - 35 | Internal butyl carbons. |

| Butyl CH₂ | 20 - 28 | Penultimate butyl carbon. |

| Butyl CH₃ | 13 - 15 | Terminal methyl group, most upfield signal. |

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information on the connectivity of protons through chemical shifts, integration (number of protons), and splitting patterns (multiplicity). The spectrum is expected to be complex due to significant signal overlap in the aliphatic region and the presence of diastereomers.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -NH₂ | 1.0 - 2.5 | Broad Singlet | 2H | N/A |

| H1 (CH-NH₂) | 2.8 - 3.5 | Multiplet | 1H | ~6-8 |

| H2 (CH-Butyl) | 1.5 - 2.0 | Multiplet | 1H | ~7-9 |

| Cyclopentyl CH₂ | 1.2 - 1.9 | Multiplets | 6H | N/A (Complex) |

| Butyl CH₂ | 1.1 - 1.6 | Multiplets | 6H | N/A (Complex) |

| Butyl CH₃ | 0.8 - 1.0 | Triplet | 3H | ~7 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).[18][19]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for CDCl₃, for chemical shift referencing (δ = 0.00 ppm).[18][19]

-

Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹³C NMR Acquisition:

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Acquisition Parameters: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. Use a spectral width of ~200 ppm.

-

-

¹H NMR Acquisition:

-

Experiment: Standard 1D proton experiment (e.g., zg30).[20]

-

Acquisition Parameters: Acquire 8-16 scans. Use a spectral width of ~12 ppm.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the spectra using the internal standard (TMS at 0.00 ppm).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the multiplicities and measure the coupling constants (J-values) to establish proton-proton connectivity.[21]

-

Correlate the ¹H and ¹³C signals. For unambiguous assignment, advanced 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) would be necessary.

-

Conclusion: A Unified Structural Dossier

By systematically applying MS, IR, and NMR spectroscopy, a complete and validated structural profile of this compound can be established. Mass spectrometry confirms the molecular formula C₉H₁₉N via its molecular ion at m/z 141. Infrared spectroscopy provides definitive evidence of the primary amine functional group through its characteristic N-H stretches and bends. Finally, ¹H and ¹³C NMR spectroscopy map the precise arrangement of all atoms, allowing for the full elucidation of the carbon-hydrogen backbone. The combined interpretation of these datasets provides the robust, self-validating evidence required for confident structural assignment in research and development settings.

References

-

University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

FCT NOVA. (n.d.). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. ACS Publications. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shift prediction of diverse chemical compounds. Retrieved from [Link]

-

Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

ACS Publications. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction of 1 H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. Retrieved from [Link]

-

Columbia University. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Retrieved from [Link]

-

Novilytic. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Khan Academy. (n.d.). Coupling constant. Proton NMR. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Queen's University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Butyl-2-cyclopenten-1-one. PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-tert-butylcyclopentan-1-amine (C9H19N). Retrieved from [Link]

-

Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H19N). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopentanone, 2-butyl-. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Butyl-2-methylcyclopentan-1-amine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylcyclopentylamine. PubChem. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentane, (2-methylbutyl)-. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethylcyclopenten-1-amine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-cyclopentyl-N-methylcyclopentanamine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). trans-2-Methyl-cyclopentylamine. PubChem. Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. whitman.edu [whitman.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. wikieducator.org [wikieducator.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. agilent.com [agilent.com]

- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 17. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. organomation.com [organomation.com]

- 20. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Khan Academy [khanacademy.org]

2-Butylcyclopentan-1-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Butylcyclopentan-1-amine

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to this compound, a valuable substituted cyclopentylamine scaffold. The core strategy detailed herein involves a two-step sequence: the α-alkylation of cyclopentanone to form the key intermediate, 2-butylcyclopentanone, followed by its conversion to the target primary amine via reductive amination. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical analysis of reaction parameters to ensure reproducibility and high-yield synthesis.

Introduction and Retrosynthetic Analysis

Substituted cyclopentylamines are prevalent structural motifs in a vast array of biologically active molecules and pharmaceutical agents. Their conformational rigidity and stereochemical complexity make them attractive scaffolds in medicinal chemistry. This compound, with its simple alkyl substitution, serves as a fundamental building block and a model system for the synthesis of more complex analogues.

The synthetic challenge lies in the efficient and controlled introduction of both the butyl group and the amine functionality onto the cyclopentane ring, particularly with regard to stereochemistry. A logical retrosynthetic analysis points to two primary bond disconnections: the C-N bond of the amine and the C-C bond of the alkyl substituent.

The most direct approach involves forming the C-N bond last. This is efficiently achieved through the reductive amination of a corresponding ketone, 2-butylcyclopentanone. This ketone, in turn, can be synthesized by forming the C-C bond via the α-alkylation of cyclopentanone. This two-step pathway is advantageous due to the commercial availability of starting materials and the reliability of the involved transformations.

Figure 1: Retrosynthetic analysis of this compound.

Step 1: Synthesis of 2-Butylcyclopentanone via α-Alkylation

The cornerstone of this synthesis is the preparation of the 2-butylcyclopentanone intermediate. This is achieved through the α-alkylation of cyclopentanone, a classic C-C bond-forming reaction. The process involves the deprotonation of the α-carbon to the carbonyl group to form a nucleophilic enolate, which then attacks an alkyl halide electrophile.

Mechanistic Considerations and Reagent Selection

The reaction proceeds via the formation of a resonance-stabilized enolate ion upon treatment of cyclopentanone with a strong base.[1] This enolate then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, such as 1-bromobutane, in an SN2 reaction to furnish the α-alkylated product.[2]

The choice of base is critical and dictates the outcome of the reaction.

-

Strong, Hindered Bases (e.g., Lithium Diisopropylamide - LDA): Using a sterically hindered base like LDA at low temperatures favors the formation of the kinetic enolate, which is the less substituted, more rapidly formed enolate. For a symmetrical ketone like cyclopentanone, this is less of a concern, but LDA is highly effective at preventing side reactions. Its strength ensures rapid and complete deprotonation, minimizing the concentration of unreacted ketone and thus reducing the risk of self-condensation.[1]

-

Weaker, Non-Hindered Bases (e.g., Sodium Hydride - NaH or Potassium Carbonate - K₂CO₃): These bases can also be effective but may require higher temperatures and can lead to equilibrium between different enolates in unsymmetrical systems. A significant drawback of weaker bases is the increased risk of polyalkylation, where the mono-alkylated product is deprotonated again and reacts with another molecule of the alkyl halide.[3]

For the synthesis of 2-butylcyclopentanone, LDA is the preferred base to ensure high yields of the mono-alkylated product.

Figure 2: Mechanism of α-alkylation of cyclopentanone.

Experimental Protocol: α-Alkylation of Cyclopentanone

This protocol is adapted from standard procedures for ketone alkylation.[1][2]

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclopentanone

-

1-Bromobutane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

LDA Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at 0 °C to ensure complete formation of LDA.

-

Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add cyclopentanone (1.0 equivalent) dropwise via syringe. The solution may turn slightly yellow. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Alkylation: Add 1-bromobutane (1.1 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-butylcyclopentanone.

Step 2: Synthesis of this compound via Reductive Amination

Reductive amination is a highly efficient method for converting ketones into amines.[4] The process involves the reaction of the ketone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Mechanistic Considerations and Reagent Selection

The reaction of 2-butylcyclopentanone with ammonia (or an ammonia source like ammonium acetate) forms an intermediate iminium ion. This electrophilic species is then selectively reduced by a hydride reagent to yield the final primary amine.

The choice of reducing agent is crucial for success:

-

Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with catalysts like Pd/C, PtO₂, or Raney Nickel is a powerful method. However, it requires specialized high-pressure equipment and the catalyst can sometimes reduce the ketone starting material directly.[4][5]

-

Borohydride Reagents:

-

Sodium Borohydride (NaBH₄): A common reagent, but it can reduce the starting ketone. The reaction is typically run by first allowing the imine to form and then adding the reducing agent.

-

Sodium Cyanoborohydride (NaBH₃CN): More selective for the iminium ion over the ketone, but it is highly toxic.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations.[6] It is less likely to reduce the ketone and can be added directly to the mixture of the ketone and amine (a "one-pot" procedure). The mild acidity from the acetate groups can also help catalyze imine formation.

-

For this synthesis, sodium triacetoxyborohydride offers the best balance of reactivity, selectivity, and operational safety.[6]

Figure 3: General mechanism for reductive amination.

Experimental Protocol: Reductive Amination of 2-Butylcyclopentanone

This protocol utilizes sodium triacetoxyborohydride for a mild and efficient transformation.[6]

Materials:

-

2-Butylcyclopentanone

-

Ammonium acetate (CH₃COONH₄) or a solution of ammonia in methanol

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-butylcyclopentanone (1.0 equivalent) and ammonium acetate (5-10 equivalents) dissolved in methanol or DCE. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution. The addition may be slightly exothermic. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting ketone is consumed.

-

Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Stir for 20-30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography or acid-base extraction to yield pure this compound.

Data Summary and Stereochemical Considerations

The synthesis of this compound creates two new stereocenters (at C1 and C2). The procedures described above are not stereoselective and will produce a mixture of diastereomers (cis and trans isomers).

| Step | Key Reagents | Typical Yield | Key Parameters |

| α-Alkylation | Cyclopentanone, LDA, 1-Bromobutane | 70-85% | Low temperature (-78 °C) to prevent side reactions; inert atmosphere. |

| Reductive Amination | 2-Butylcyclopentanone, NH₄OAc, NaBH(OAc)₃ | 65-80% | Use of a mild reducing agent to prevent ketone reduction; monitor completion. |

The diastereomeric ratio of the final product depends on the thermodynamics of the iminium ion intermediate and the direction of hydride attack. Often, the attack occurs from the less sterically hindered face, which may favor the formation of the trans isomer. The separation of these diastereomers typically requires careful chromatography.

For applications requiring a single stereoisomer, more advanced asymmetric synthesis strategies would be necessary. This could involve using a chiral auxiliary, an asymmetric catalyst for the alkylation step, or a stereoselective reduction method.[7]

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving α-alkylation of cyclopentanone followed by reductive amination of the resulting 2-butylcyclopentanone. Careful selection of reagents, particularly the base for alkylation (LDA) and the reducing agent for amination (NaBH(OAc)₃), is paramount to maximizing yield and minimizing side products. While the described pathway produces a diastereomeric mixture, it provides a robust and scalable foundation for accessing this important cyclopentylamine scaffold, which can be further optimized for stereocontrol or adapted for the synthesis of more complex derivatives.

References

- BenchChem. α-Alkylation of 2-Methoxycarbonylcyclopentanone - Application Notes and Protocols. [URL: https://www.benchchem.com/application-notes/1000000000000000/alpha-alkylation-of-2-methoxycarbonylcyclopentanone]

- Wang, J., et al. Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3135438/]

- Reetz, M. T., et al. α-tert-ALKYLATION OF KETONES: 2-tert-PENTYLCYCLOPENTANONE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0465]

- Coconote. Alkylation Techniques in Organic Chemistry. [URL: https://coconote.

- Edwards, H. N., et al. A Convenient Procedure for Alkylation of Ketones. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397918008060133]

- Google Patents. Process for making cyclic amines. US4521624A. [URL: https://patents.google.

- Organic Chemistry Portal. Cyclopentanone synthesis. [URL: https://www.organic-chemistry.org/synthesis/C5-compounds/cyclopentanones.shtm]

- ResearchGate. Fig. 3 Reaction of cyclic ketones with primary amines. [URL: https://www.researchgate.net/figure/Reaction-of-cyclic-ketones-with-primary-amines-a-a-Reaction-conditions-1-03-mmol-2_fig3_341999653]

- RSC Publishing. Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02098b]

- Google Patents. Preparation method for 2-alkyl-cyclopentanone (cyclohexanone) by using tert-butyl peroxybenzonate. CN102516048B. [URL: https://patents.google.

- Organic Chemistry Portal. Synthesis of cyclic amines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/amines.shtm]

- ChemicalBook. Butylcyclopentanone-2-carboxylic acid synthesis. [URL: https://www.chemicalbook.

- BenchChem. Synthesis of 1-Butyl-2-methylcyclopentan-1-amine - Technical Support Center. [URL: https://www.benchchem.com/technical-support/synthesis-of-1-butyl-2-methylcyclopentan-1-amine]

- ResearchGate. Reductive amination of cyclopentanone. [URL: https://www.researchgate.

- ResearchGate. Stereoselective De Novo Synthesis of Substituted Cyclopentanes via a Gold(I)‐Catalyzed (3 + 2) Cycloaddition of Enamides. [URL: https://www.researchgate.

- Google Patents. Process for the preparation of 2-substituted cyclopentanones. US5672763A. [URL: https://patents.google.

- ResearchGate. Amination of cyclopentanone and accompanied by‐reactions. [URL: https://www.researchgate.net/figure/Amination-of-cyclopentanone-and-accompanied-by-reactions_fig1_385202685]

Sources

- 1. coconote.app [coconote.app]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. US4521624A - Process for making cyclic amines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Stereoisomers of 2-Butylcyclopentan-1-amine

An In-Depth Technical Guide to the : Synthesis, Separation, Characterization, and Pharmacological Implications

Abstract

The study of stereoisomerism is a cornerstone of modern drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and toxicity. 2-Butylcyclopentan-1-amine, a disubstituted cycloalkane, serves as an exemplary model for exploring the complexities of stereochemistry. This molecule possesses two chiral centers, giving rise to a total of four distinct stereoisomers. These isomers exist as two pairs of enantiomers, which are diastereomeric to each other (cis and trans). This technical guide provides a comprehensive exploration of the stereochemical landscape of this compound. It details the principles governing its isomerism, outlines robust methodologies for their synthesis and separation, describes advanced analytical techniques for their characterization and absolute configuration assignment, and discusses the profound implications of their stereochemistry in the context of pharmacology and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical sciences who require a deep, practical understanding of stereoisomerism in cyclic systems.

The Stereochemical Landscape of this compound

Foundational Principles of Isomerism in 1,2-Disubstituted Cyclopentanes

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[1] In cyclic systems like cyclopentane, the restricted rotation around the ring's carbon-carbon bonds leads to a form of stereoisomerism known as cis-trans isomerism.[1][2][3][4] For a 1,2-disubstituted cyclopentane, the two substituents can either be on the same side (cis) or on opposite sides (trans) of the ring's plane.[1][2][4]

The molecule this compound possesses two stereogenic centers (chiral centers) at carbon 1 (C1), bonded to the amine group, and carbon 2 (C2), bonded to the butyl group. The presence of 'n' chiral centers can lead to a maximum of 2^n stereoisomers. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers.

These four isomers are grouped into two diastereomeric pairs:

-

The cis-diastereomer: Exists as a pair of enantiomers where the amine and butyl groups are on the same face of the cyclopentane ring.

-

The trans-diastereomer: Exists as a pair of enantiomers where the amine and butyl groups are on opposite faces of the ring.

Diastereomers are stereoisomers that are not mirror images of each other and have distinct physical and chemical properties. Enantiomers are non-superimposable mirror images and have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

The Four Stereoisomers: Structure and Nomenclature

The four stereoisomers of this compound are:

-

(1R,2S)-2-butylcyclopentan-1-amine (cis)

-

(1S,2R)-2-butylcyclopentan-1-amine (cis)

-

(1R,2R)-2-butylcyclopentan-1-amine (trans)

-

(1S,2S)-2-butylcyclopentan-1-amine (trans)

The (1R,2S) and (1S,2R) isomers are enantiomers of each other. Similarly, the (1R,2R) and (1S,2S) isomers constitute the other enantiomeric pair. The relationship between any cis isomer and any trans isomer is diastereomeric.

Stereoselective Synthesis and Separation Strategies

The preparation of stereochemically pure amines is a critical task. This typically involves either stereoselective synthesis to favor a particular isomer or the separation of a mixture of isomers.

Synthetic Approaches

Stereoselective synthesis aims to produce a single stereoisomer or a specific mixture. For 2-substituted cyclopentylamines, methods have been developed that show high diastereoselectivity. For instance, a tandem hydrozirconation/Lewis acid-mediated cyclization sequence has been successfully applied to synthesize trans-2-substituted cyclopentylamines with high selectivity.[5] Such methods are invaluable as they can simplify the subsequent purification process by minimizing the formation of undesired diastereomers.

Separation of Diastereomers (cis vs. trans)

Since diastereomers have different physical properties, they can be separated using standard laboratory techniques.

-

Chromatography: Techniques like flash column chromatography or High-Performance Liquid Chromatography (HPLC) can effectively separate cis and trans isomers due to their different polarities and interactions with the stationary phase.[6]

-

Crystallization: Fractional crystallization can be employed if the diastereomers have significantly different solubilities in a particular solvent system.

Resolution of Enantiomers

Resolving a racemic mixture (a 50:50 mix of enantiomers) is a more complex challenge as enantiomers have identical physical properties in an achiral environment.

This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[6][7] These salts, being diastereomers, have different solubilities and can be separated by fractional crystallization.

Step-by-Step Methodology:

-

Salt Formation: Dissolve the racemic mixture of one diastereomer (e.g., the trans pair) in a suitable solvent. Add an equimolar amount of a single enantiomer of a chiral acid (e.g., (+)-tartaric acid or (-)-camphorsulfonic acid).

-

Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize due to its lower solubility.

-

Isolation: Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberation of the Amine: Treat the purified diastereomeric salt with a base to neutralize the chiral acid and liberate the free enantiomerically pure amine.

-

Recovery: The other enantiomer can be recovered from the mother liquor by a similar process.

This method involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). The resulting diastereomers can then be separated by standard chromatography (GC or HPLC).

Step-by-Step Methodology:

-

Derivatization: React the racemic amine mixture with a chiral reagent. A common choice for amines is N-trifluoroacetyl-L-prolyl chloride (TFA-L-PC).[8] This reaction forms a pair of diastereomeric amides.

-

Chromatographic Separation: Separate the diastereomeric amides using gas-liquid chromatography (GLC) or HPLC.[8][9] The conformational immobility of the cyclic structures often leads to excellent separation.[8]

-

Hydrolysis: Cleave the derivative to recover the individual, enantiomerically pure amines. This step can sometimes be challenging and may require harsh conditions.

Analytical Characterization of Stereoisomers

Unambiguous determination of both the relative (cis/trans) and absolute (R/S) configuration is essential. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry of cyclic compounds.[10]

-

Distinguishing Cis and Trans Isomers: The magnitude of the proton-proton coupling constant (J-value) between the protons at C1 and C2 is diagnostic. In cyclopentane systems, the J-coupling for vicinal cis protons is generally larger than for trans protons. This difference arises from the dihedral angle between the C-H bonds, as described by the Karplus equation.

-

Symmetry and ¹³C NMR: The symmetry of each isomer influences the number of unique signals in the ¹³C NMR spectrum.[11] Careful analysis can help confirm the identity of a specific isomer.

-

Chiral Derivatizing/Solvating Agents: To distinguish enantiomers, which have identical NMR spectra in achiral solvents, a chiral auxiliary is used. Chiral derivatizing agents (like Mosher's acid) or chiral solvating agents can be added to the NMR sample, inducing a diastereomeric interaction that results in separate, distinguishable peaks for each enantiomer.[10]

| Parameter | Utility for this compound | Principle |

| ¹H-¹H Coupling Constant (J) | Distinguishes cis and trans diastereomers | The dihedral angle between C1-H and C2-H differs, leading to different J-values (Karplus relationship). |

| ¹³C NMR Signal Count | Confirms isomer identity based on molecular symmetry | Different isomers may have different numbers of chemically equivalent carbons.[11] |

| Chiral Shift Reagents | Distinguishes and quantifies enantiomers | Forms transient diastereomeric complexes, causing separate chemical shifts for enantiomers.[10] |

X-ray Crystallography

When a single crystal of a stereoisomer or a derivative can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional structure, including both relative and absolute stereochemistry.[12]

The Critical Role of Stereochemistry in Drug Development

The biological environment of the human body is inherently chiral, composed of enantiomerically pure L-amino acids, D-sugars, and other macromolecules. This chirality dictates that stereoisomers of a drug can and often do exhibit different biological activities.[13][14][15]

Stereoselectivity in Pharmacodynamics and Pharmacokinetics

-

Pharmacodynamics (Drug-Target Interaction): Receptors, enzymes, and other biological targets are chiral. The "fit" of a drug molecule with its target is often highly dependent on its stereochemistry. One enantiomer (the eutomer) may bind with high affinity and elicit the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause adverse effects or toxicity.[13][14] For example, the S-isomer of the NSAID ibuprofen is significantly more potent than the R-isomer.[13] Similarly, for the antifungal drug ketoconazole, its four stereoisomers show large differences in their ability to inhibit various cytochrome P-450 enzymes.[16]

-

Pharmacokinetics (ADME): The processes of absorption, distribution, metabolism, and excretion (ADME) are often mediated by chiral enzymes and transporters. Consequently, enantiomers can be absorbed at different rates, metabolized through different pathways, and eliminated from the body at different speeds, leading to different plasma concentration profiles and overall exposure.[13]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. Diastereoselective access to trans-2-substituted cyclopentylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 11. PROBLEM 1:1 a. Identify a stereoisomer of cyclopentane-1,2,3,4-tetracarbo.. [askfilo.com]

- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biomedgrid.com [biomedgrid.com]

- 14. researchgate.net [researchgate.net]

- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 16. Stereoisomers of ketoconazole: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 2-Butylcyclopentan-1-amine Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

Introduction

The Cyclopentanamine Scaffold: A Privileged Motif in Medicinal Chemistry

The cyclopentanamine scaffold is a recurring and valuable motif in the landscape of medicinal chemistry. Its inherent three-dimensionality, combined with a favorable balance of lipophilicity and polarity, allows for effective interaction with a diverse array of biological targets. The semi-rigid nature of the cyclopentane ring can pre-organize appended functional groups into well-defined spatial orientations, facilitating high-affinity binding to protein pockets. This can lead to improved potency and selectivity compared to more flexible acyclic analogs. Furthermore, the cyclopentane core is considered a bioisostere for various cyclic and heterocyclic systems, offering a strategic avenue for patent-busting and the exploration of novel chemical space.

2-Butylcyclopentan-1-amine: Physicochemical Properties and Structural Features

This compound represents a foundational structure within this chemical class. The butyl substituent at the 2-position introduces a significant lipophilic element, which can be crucial for traversing cellular membranes and engaging with hydrophobic pockets within target proteins. The primary amine at the 1-position serves as a key interaction point, capable of forming hydrogen bonds and salt bridges with acidic residues in biological macromolecules. The stereochemical relationship between the butyl group and the amine (cis or trans) profoundly influences the molecule's overall shape and, consequently, its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H19N | PubChem[1] |

| Molecular Weight | 141.26 g/mol | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Scope and Objectives of this Guide

This technical guide aims to provide researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthesis, pharmacological properties, and therapeutic potential of this compound derivatives and their analogs. We will delve into stereoselective synthetic strategies, explore the structure-activity relationships (SAR) across various biological targets, and present detailed experimental protocols for key assays. By synthesizing the current state of knowledge, this guide intends to serve as a practical resource to accelerate the exploration and development of this promising class of compounds.

Synthetic Strategies for this compound and Its Analogs

The therapeutic potential of this compound derivatives is intrinsically linked to the ability to synthesize stereochemically pure and structurally diverse analogs. This section outlines key synthetic approaches to the core scaffold and its subsequent diversification.

Stereoselective Synthesis of the this compound Core

The asymmetric synthesis of the this compound core is paramount for elucidating the stereochemical requirements for biological activity. A number of methodologies can be envisioned, often starting from commercially available cyclopentanone or its derivatives.

A plausible and efficient route involves the asymmetric enzymatic reductive amination of 2-butylcyclopentanone. This one-pot reaction, utilizing a transaminase enzyme, can directly convert the ketone to the corresponding chiral amine with high enantiomeric excess.

Alternatively, a chiral auxiliary-based approach can be employed. For instance, the condensation of 2-butylcyclopentanone with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, forms a chiral imine. Subsequent diastereoselective reduction and hydrogenolytic removal of the auxiliary would yield the desired enantiopure this compound.

A novel and powerful method for the synthesis of chiral cyclopentylamines involves the ring opening of a 2-azabicyclo[2.2.1]heptane system, which can provide multifunctionalized cyclopentylamines in high yields.

Diversification of the Scaffold: Synthesis of Key Analogs

With the core scaffold in hand, a multitude of analogs can be generated to probe the SAR.

-

N-alkylation and N-arylation: The primary amine of this compound is readily functionalized via standard reductive amination with aldehydes or ketones, or through Buchwald-Hartwig amination with aryl halides. These modifications allow for the exploration of the steric and electronic requirements of the substituent on the nitrogen atom.

-

Modifications of the Cyclopentane Ring: The cyclopentane ring itself can be further functionalized. For instance, derivatives with hydroxyl or other functional groups on the ring can be synthesized from appropriately substituted cyclopentanone precursors.

Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound analogs is a multi-step process that requires careful monitoring and characterization at each stage.

Caption: General workflow for the synthesis, purification, and characterization of this compound analogs.

Pharmacological Landscape of this compound Derivatives

The this compound scaffold has shown promise across a range of therapeutic areas, demonstrating its versatility as a pharmacophore.

Targeting the Central Nervous System: Monoamine Transporter Inhibition

Derivatives of this compound have been investigated as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for the treatment of various neurological and psychiatric disorders.

Monoamine transporters are membrane proteins that facilitate the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. By blocking these transporters, this compound derivatives can increase the extracellular concentrations of dopamine and norepinephrine, thereby enhancing neurotransmission.

Caption: Mechanism of action of this compound derivatives as dopamine transporter (DAT) inhibitors.

SAR studies have revealed that the potency and selectivity of these compounds for DAT and NET are highly dependent on the nature of the substituents on both the amine and the cyclopentane ring. For instance, in a series of 2,3-diaryltropanes, which are structurally related to cyclopentanamines, the replacement of a 2β-carbomethoxy group with a 2β-aryl group led to compounds with increased potency and selectivity for DAT.[2] One of the most potent compounds in this series, 3β-(4-methylphenyl)-2β-(4-methylphenyl)tropane, exhibited an IC50 of 1.23 nM at the DAT with high selectivity over NET and the serotonin transporter (5-HTT).[2]

The following table summarizes the in vitro binding affinities of selected 2,3-cyclo analogues of 3β-(4'-aminophenyl)-2β-tropanemethanol, which share a similar structural motif with this compound derivatives.

Table 2: In Vitro Monoamine Transporter Binding Affinities of Tropane Analogs

| Compound | DAT IC50 (nM) | NET IC50 (nM) | 5-HTT IC50 (nM) | Reference |

| 5b | 3.8 | >1000 | 260 | [3] |

| 5e | 130 | >1000 | 1.9 | [3] |

| Cocaine | 120 | 240 | 330 | [3] |

Anticancer Activity

The cyclopentane and cyclopentanone scaffold is present in a number of compounds with demonstrated anticancer activity.

Derivatives of cyclopentanone have shown significant cytotoxicity against a range of human cancer cell lines, including those of the colon, breast, pancreas, and skin. For example, a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were synthesized and evaluated for their anticancer activity.

The anticancer mechanisms of cyclopentanone derivatives are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4] Some cyclopentane-fused anthraquinone derivatives have been shown to interact with DNA, inhibit topoisomerase 1, and induce cytotoxicity through pathways associated with lysosomes.[5]

The following table presents the half-maximal inhibitory concentration (IC50) values for selected 2-(cyclopentylamino)thiazol-4(5H)-one derivatives against various cancer cell lines.

Table 3: Anticancer Activity of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

| Compound | Caco-2 (Colon) IC50 (µM) | PANC-1 (Pancreatic) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | SK-MEL-30 (Melanoma) IC50 (µM) | Reference |

| 3h | >100 | >100 | >100 | >100 | [4] |

| 3d | >100 | >100 | >100 | >100 | [4] |

Note: While these specific derivatives did not show high potency, they serve as examples of the types of cyclopentanamine-containing structures being investigated for anticancer activity.

Antimicrobial and Antiviral Potential

The cyclopentane ring is a key structural feature in several compounds with notable antimicrobial and antiviral properties.

While direct experimental data on the antimicrobial activity of this compound derivatives is limited, related N-alkylated cyclic amines have shown promise.[6] The lipophilicity imparted by the butyl group and the cyclopentane ring is expected to facilitate the disruption of microbial cell membranes, a common mechanism of action for antimicrobial agents.

Cyclopentane derivatives have been investigated as potent antiviral agents. For instance, a series of amine-type cyclopentanepyridinone derivatives were synthesized and shown to be effective non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[7] One of the most potent compounds in this series exhibited an EC50 of 540 nM against HIV-1.[7] Additionally, certain cyclopentane derivatives have demonstrated significant in vivo activity against influenza virus, with efficacies equal to or better than oseltamivir and zanamivir.[8]

The following table summarizes the antiviral activity of a representative amine-type cyclopentanepyridinone derivative against HIV-1.

Table 4: Anti-HIV-1 Activity of a Cyclopentanepyridinone Derivative

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 9 | 0.54 | >100 | >185 | [7] |

Other Emerging Therapeutic Targets

The versatility of the this compound scaffold extends to a number of other promising therapeutic targets.

-